4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide
Description
This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a bicyclic structure fused with a benzene ring and a pyrimidine-derived core. The presence of a bromo substituent at the 6-position and a sulfanylidene (C=S) group at the 2-position distinguishes it from simpler quinazolinones. Such structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though specific biological data for this compound remain unreported in the provided literature .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32BrN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-3-21(4-6-22)20-36-29(38)26-19-23(31)7-12-27(26)33-30(36)40/h3-12,19,26H,2,13-18,20H2,1H3,(H,32,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGHHCNJKGEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes available research findings and case studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromine and sulfur substituents
- A tetrahydroquinazoline core
- A piperazine moiety
Structural Formula
Key Functional Groups
| Functional Group | Description |
|---|---|
| Bromine | Enhances biological activity through halogen bonding. |
| Sulfanylidene | Contributes to enzyme inhibition properties. |
| Piperazine | Known for its central nervous system effects. |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate to strong activity against various bacterial strains, including Staphylococcus aureus and E. coli . The presence of the tetrahydroquinazoline structure is believed to enhance this activity by interacting with bacterial cell walls or metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. In particular:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's .
IC50 Values
| Compound | IC50 (µM) |
|---|---|
| Reference Drug | 21.25 |
| Test Compound | 2.14 - 6.28 |
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. Studies have shown that modifications in the quinazoline structure can lead to increased cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis in tumor cells through modulation of signaling pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific targets in biological systems:
- Enzyme Interaction : The sulfanylidene group is hypothesized to interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of related compounds against several bacterial strains. The results indicated that modifications in the quinazoline structure significantly impacted the antimicrobial potency, suggesting a structure-activity relationship .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results showed that these compounds could reduce cognitive decline by inhibiting acetylcholinesterase and enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Quinazolinone Modifications
The compound’s quinazolinone core is structurally analogous to derivatives reported in and . For example, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9) shares the bromo and oxo substituents but replaces the sulfanylidene with a ketone (C=O) and substitutes the benzamide with a butanamide chain . This alteration likely reduces thiol-mediated interactions, impacting solubility and target affinity.
Piperazine-Benzamide Derivatives
describes N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS: 896705-12-7), which replaces the 4-methoxyphenyl group with a 3-chlorophenyl moiety and incorporates a dioxolo-quinazolinone system.
Substituent Effects on Bioactivity (Inferred)
While direct bioactivity data for the target compound are absent, structural parallels suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
